molecular formula C20H19NO3 B2397805 2,2-dimethyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)propanamide CAS No. 923139-46-2

2,2-dimethyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)propanamide

Cat. No.: B2397805
CAS No.: 923139-46-2
M. Wt: 321.376
InChI Key: SDRBAOCSRQXOBG-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)propanamide is a complex organic compound with a unique structure that combines a chromenyl group with a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)propanamide typically involves the reaction of 4-oxo-2-phenylchromen-6-amine with 2,2-dimethylpropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromenyl moiety can be reduced to form alcohol derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2,2-dimethyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)propanamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: May inhibit specific enzymes involved in disease processes.

    DNA Intercalation: Could intercalate into DNA, disrupting replication and transcription.

    Signal Transduction: May affect cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    N1-[4-(aminosulfonyl)phenyl]-2,2-dimethylpropanamide: Similar structure but contains a sulfonamide group.

    2,2-dimethyl-N-phenylpropanamide: Lacks the chromenyl group, making it less complex.

Uniqueness

2,2-dimethyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)propanamide is unique due to its combination of a chromenyl group with a propanamide moiety, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2,2-dimethyl-N-(4-oxo-2-phenylchromen-6-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-20(2,3)19(23)21-14-9-10-17-15(11-14)16(22)12-18(24-17)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRBAOCSRQXOBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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